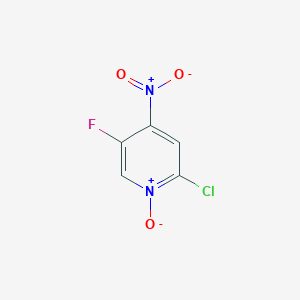
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine
Vue d'ensemble
Description
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that is of interest in the field of supramolecular chemistry and organosilicon chemistry. Pyridine-based ligands, such as this compound, are often used as building blocks for the synthesis of more complex molecules due to their ability to coordinate with various metals and participate in a wide range of chemical reactions.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, 2,6-Bis(trimethyltin)pyridine has been synthesized in high yields and used for Stille-type coupling procedures to prepare complex pyridine-based ligands . Although the specific synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is not detailed in the provided papers, similar synthetic strategies may be applicable. The in situ Grignard reaction has been employed to prepare 5-Methyl-2-trimethylsilyl-pyridine, which suggests that Grignard reagents could potentially be used in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the pyridine ring. For example, the crystal and molecular structure of 5-Methyl-2-trimethylsilyl-pyridine has been characterized, revealing a bending of the trimethylsilyl group towards the nitrogen atom of the pyridine ring . This bending is not due to intramolecular coordination but is an intrinsic property of the heteroarene skeleton. Such structural insights are crucial for understanding the reactivity and coordination properties of these compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. The silicon-carbon bond of 2-(trimethylsilyl)pyridine can be cleaved by reagents such as benzoyl chloride, phthalic anhydride, and ethyl chloroformate, providing a pathway to heterocyclic ketones, keto-acids, esters, and alcohols . These reactions are proposed to proceed through a cyclic four-membered transition state. Understanding these reaction mechanisms is essential for the development of novel synthetic routes and applications of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a trimethylsilyl group can affect the compound's polarity, reactivity, and coordination behavior. The study of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines has provided insights into the lack of intermolecular coordination in the crystals and solution state of these compounds . Additionally, the synthesis and structural study of a lithium complex of 6-methyl-2-(trimethylsilylamino)pyridine have contributed to the understanding of the coordination chemistry of pyridine derivatives with lanthanoid metals . These properties are critical for the application of these compounds in various fields, including materials science and catalysis.
Applications De Recherche Scientifique
Synthesis and Characterization
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has been utilized in the synthesis and characterization of various organic compounds. For instance, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was further processed to yield 2,5-bis(2-pyridyl) thiophene, a compound characterized by X-ray crystallography (Al-taweel, 2002).
Chemical Reactions and Polymerization
The compound plays a role in various chemical reactions, including the treatment of halopyridinols to produce furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). It is also involved in the polymerization of acetylenic bonds in 2-ethynylpyridine, contributing to the formation of poly(N-methylethynylpyridinium triflates) with extensive backbone conjugation (Subramanyam et al., 1993).
Molecular Structure Studies
Studies on the molecular structure of compounds related to 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine have been conducted, such as the crystal and molecular structure analysis of 2-Trimethylgermyl- and 2- trimethylstannyl-pyridine, providing insights into the bending of substituents towards the nitrogen heteroatom and the intrinsic properties of the heteroarene skeleton (Riedmiller et al., 1999).
Photophysical Properties
The compound has been investigated for its photophysical properties. For example, Ti(O-i-Pr)(4)/2i-PrMgCl reaction with 2,n-bis[(trimethylsilyl)ethynyl]pyridines resulted in the formation of monotitanated complexes with intense blue fluorescence emission, indicating potential applications in materials science (Takayama et al., 2004).
Miscellaneous Applications
Other applications include its use in the preparation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002), and the N-methylation of bis(trimethylsilyl)methyl pyridines, contributing to the understanding of hyperconjugation and molecular rotation barriers (Hassall et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQNRANZOQFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621190 | |
| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
761426-51-1 | |
| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

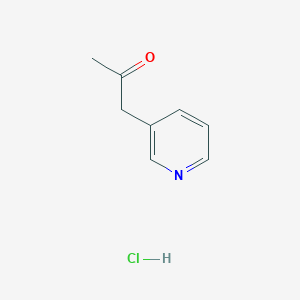
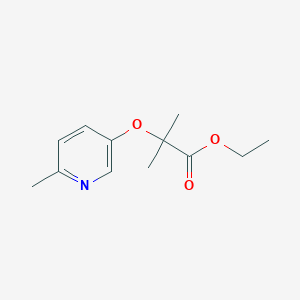

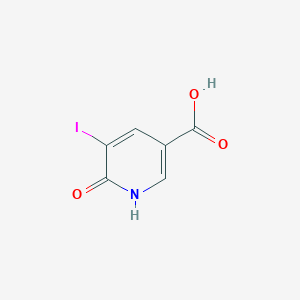

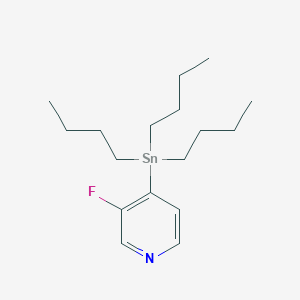
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
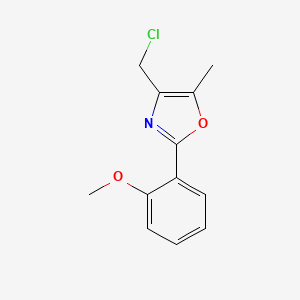
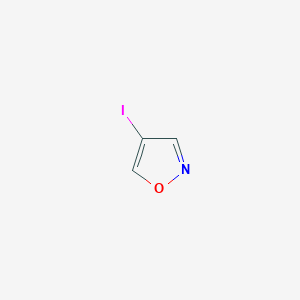
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
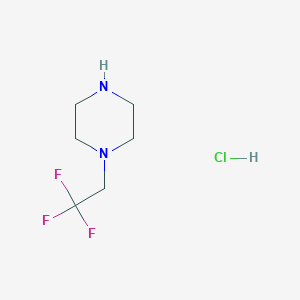
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)

